N-[1-(4-hydroxyphenyl)propan-2-yl]-3-oxo-4H-1,4-benzoxazine-8-carboxamide
Description
N-[1-(4-hydroxyphenyl)propan-2-yl]-3-oxo-4H-1,4-benzoxazine-8-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzoxazine ring, which is a versatile structure in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[1-(4-hydroxyphenyl)propan-2-yl]-3-oxo-4H-1,4-benzoxazine-8-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11(9-12-5-7-13(21)8-6-12)19-18(23)14-3-2-4-15-17(14)24-10-16(22)20-15/h2-8,11,21H,9-10H2,1H3,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGHCFHAGITZGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NC(=O)C2=C3C(=CC=C2)NC(=O)CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-hydroxyphenyl)propan-2-yl]-3-oxo-4H-1,4-benzoxazine-8-carboxamide typically involves multi-step organic reactions
Formation of Benzoxazine Core: The benzoxazine ring can be synthesized through a cyclization reaction involving an amine and a phenol derivative under acidic or basic conditions.
Introduction of Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where a phenol reacts with a propan-2-yl halide in the presence of a Lewis acid catalyst.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, where the benzoxazine derivative reacts with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-hydroxyphenyl)propan-2-yl]-3-oxo-4H-1,4-benzoxazine-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzoxazine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxazine ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoxazine derivatives.
Scientific Research Applications
N-[1-(4-hydroxyphenyl)propan-2-yl]-3-oxo-4H-1,4-benzoxazine-8-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.
Mechanism of Action
The mechanism of action of N-[1-(4-hydroxyphenyl)propan-2-yl]-3-oxo-4H-1,4-benzoxazine-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the benzoxazine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-hydroxyphenyl)ethyl]-3-oxo-4H-1,4-benzoxazine-8-carboxamide
- N-[1-(4-hydroxyphenyl)methyl]-3-oxo-4H-1,4-benzoxazine-8-carboxamide
- N-[1-(4-hydroxyphenyl)butan-2-yl]-3-oxo-4H-1,4-benzoxazine-8-carboxamide
Uniqueness
N-[1-(4-hydroxyphenyl)propan-2-yl]-3-oxo-4H-1,4-benzoxazine-8-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propan-2-yl group provides steric hindrance, influencing the compound’s reactivity and interaction with biological targets.
This detailed overview highlights the significance and versatility of this compound in various fields of research and industry
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
